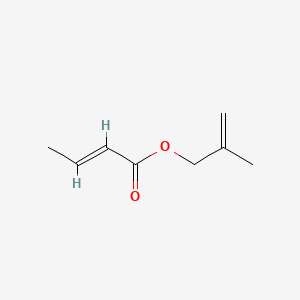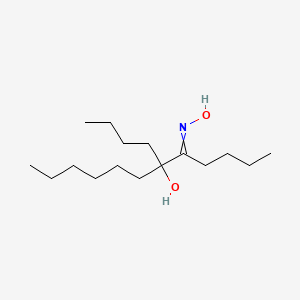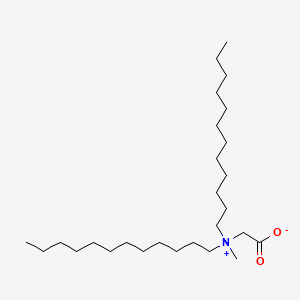
Hydantol F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantol F is a combination medication that contains phenytoin, phenobarbital, caffeine, and sodium benzoate. It is primarily used as an antiepileptic drug to manage and prevent seizures. The compound is known for its effectiveness in controlling various types of seizures, making it a valuable medication in the field of neurology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Hydantol F involves the synthesis of its individual components:
Phenytoin: Synthesized through the condensation of benzil with urea, followed by cyclization.
Phenobarbital: Produced by the condensation of diethyl malonate with urea and ethyl bromide, followed by cyclization.
Caffeine: Synthesized from dimethylurea and malonic acid.
Sodium Benzoate: Produced by the neutralization of benzoic acid with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale synthesis of its components, followed by their combination in precise ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .
Análisis De Reacciones Químicas
Types of Reactions
Hydantol F undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxyphenytoin.
Reduction: Phenobarbital can undergo reduction to form dihydrophenobarbital.
Substitution: Caffeine can participate in substitution reactions to form derivatives like theobromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or alkyl halides under basic conditions.
Major Products Formed
Hydroxyphenytoin: From the oxidation of phenytoin.
Dihydrophenobarbital: From the reduction of phenobarbital.
Theobromine: From the substitution reactions of caffeine.
Aplicaciones Científicas De Investigación
Hydantol F has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the kinetics of antiepileptic drugs.
Biology: Investigated for its effects on neuronal activity and neurotransmitter release.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new antiepileptic formulations and drug delivery systems.
Mecanismo De Acción
Hydantol F exerts its effects through multiple mechanisms:
Phenytoin: Blocks voltage-gated sodium channels, stabilizing neuronal membranes and preventing repetitive firing.
Phenobarbital: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors.
Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors.
Sodium Benzoate: Acts as a preservative and enhances the solubility of the other components.
Comparación Con Compuestos Similares
Hydantol F can be compared with other antiepileptic drugs such as:
Carbamazepine: Similar to phenytoin in blocking sodium channels but has a different chemical structure.
Valproic Acid: Increases GABA levels but does not block sodium channels.
Lamotrigine: Blocks sodium channels and inhibits glutamate release.
Uniqueness
This compound is unique due to its combination of multiple active ingredients, providing a broad spectrum of action against various types of seizures. This combination approach enhances its efficacy and makes it suitable for patients with complex seizure disorders .
Propiedades
Número CAS |
72981-86-3 |
|---|---|
Fórmula molecular |
C42H38N8Na2O9 |
Peso molecular |
844.8 g/mol |
Nombre IUPAC |
disodium;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-oxo-4,4-diphenyl-1H-imidazol-2-olate;1,3,7-trimethylpurine-2,6-dione;benzoate |
InChI |
InChI=1S/C15H12N2O2.C12H12N2O3.C8H10N4O2.C7H6O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;;/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17);4H,1-3H3;1-5H,(H,8,9);;/q;;;;2*+1/p-2 |
Clave InChI |
OIEGNAWFAJAMNT-UHFFFAOYSA-L |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


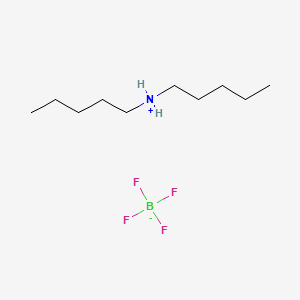
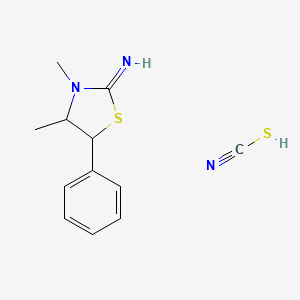
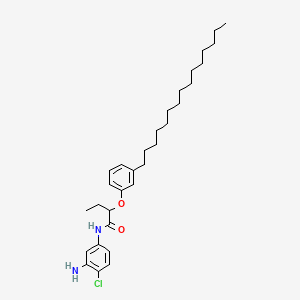
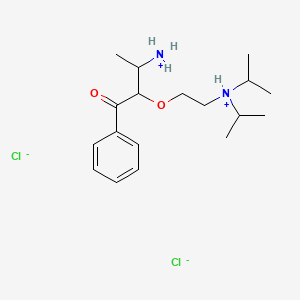
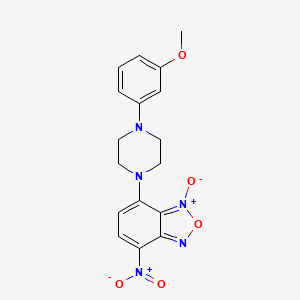
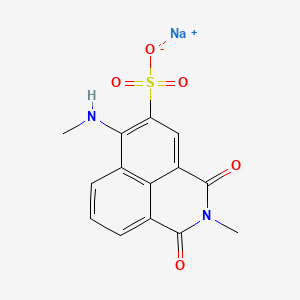
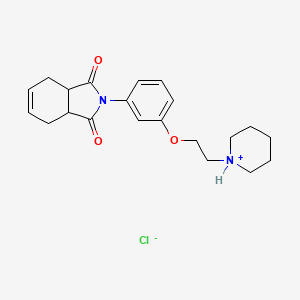
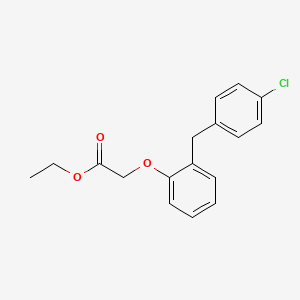
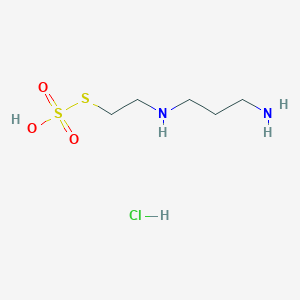
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
